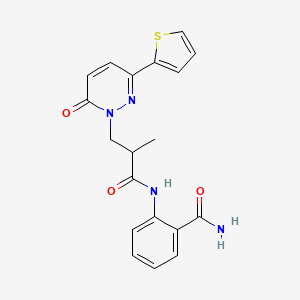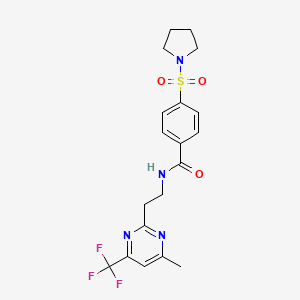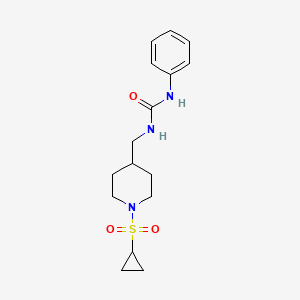
2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide, also known as MPT0B390, is a novel compound that has gained significant attention from the scientific community due to its potential applications in cancer treatment. This compound belongs to the class of small molecules and has shown promising results in preclinical studies.
作用机制
The mechanism of action of 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide involves the inhibition of the Akt/mTOR signaling pathway, which is a critical pathway involved in cancer cell survival and proliferation. 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of downstream signaling pathways. This results in cell cycle arrest and apoptosis in cancer cells, which is a promising mechanism for cancer treatment.
Biochemical and Physiological Effects:
2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide has been shown to have minimal toxicity in normal cells, which is a crucial factor for the development of cancer drugs. The compound has been found to induce apoptosis in cancer cells without affecting normal cells. 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that are essential for tumor growth. The inhibition of angiogenesis is a promising mechanism for cancer treatment, and 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide has shown potential in this regard.
实验室实验的优点和局限性
One of the significant advantages of 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide is its potent antitumor activity against various cancer cell lines. The compound has also shown minimal toxicity in normal cells, which is a crucial factor for the development of cancer drugs. However, one of the limitations of 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide is its complex synthesis method, which requires expertise in organic chemistry. The compound is also relatively new, and more studies are needed to understand its full potential and limitations.
未来方向
There are several future directions for the research of 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide. One of the potential applications of 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide is in combination therapy with other cancer drugs. The compound has shown synergistic effects with other cancer drugs, and this could lead to the development of more effective cancer treatments. Another future direction is the development of 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide as a targeted therapy for specific types of cancer. The compound has shown promising results in preclinical studies, and more studies are needed to understand its potential as a targeted therapy. Additionally, more studies are needed to understand the pharmacokinetics and pharmacodynamics of 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide, which are essential factors for the development of cancer drugs.
Conclusion:
2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide is a novel compound that has shown promising results in preclinical studies for its potential applications in cancer treatment. The compound has a potent antitumor activity against various cancer cell lines and has been found to induce cell cycle arrest and apoptosis in cancer cells. The mechanism of action of 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide involves the inhibition of the Akt/mTOR signaling pathway, which is a critical pathway involved in cancer cell survival and proliferation. 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide has also shown minimal toxicity in normal cells and has the potential for combination therapy with other cancer drugs. However, more studies are needed to understand its full potential and limitations.
合成方法
The synthesis of 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide involves a multistep process that requires expertise in organic chemistry. The initial step involves the preparation of 3-(thiophen-2-yl)-6-oxopyridazine-1(6H)-carboxylic acid, which is further reacted with 2-aminobenzamide to form the final product, 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide. The synthesis method has been optimized to obtain a high yield of the final product with good purity.
科学研究应用
2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and liver cancer. 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide has also been found to inhibit tumor growth in animal models of breast and lung cancer. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is a promising mechanism for cancer treatment.
属性
IUPAC Name |
2-[[2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12(19(26)21-14-6-3-2-5-13(14)18(20)25)11-23-17(24)9-8-15(22-23)16-7-4-10-27-16/h2-10,12H,11H2,1H3,(H2,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTNPNUKCSWEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]but-2-enamide](/img/structure/B2463945.png)



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2463950.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2463951.png)
![[4-(6-Fluoro-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2463953.png)

![(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine](/img/structure/B2463960.png)
![3-bromo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2463962.png)
![3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol](/img/structure/B2463963.png)
![1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B2463965.png)

![2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B2463968.png)